Diethyl 3,5-Dibromobenzylphosphonate

Description

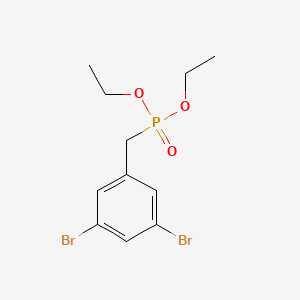

Diethyl 3,5-dibromobenzylphosphonate is a brominated aromatic phosphonate ester characterized by a benzyl group substituted with two bromine atoms at the 3- and 5-positions, linked to a diethyl phosphonate moiety. Brominated phosphonates like this are of interest in medicinal chemistry due to the electron-withdrawing and steric effects of bromine, which can influence reactivity and biological interactions .

Properties

Molecular Formula |

C11H15Br2O3P |

|---|---|

Molecular Weight |

386.02 g/mol |

IUPAC Name |

1,3-dibromo-5-(diethoxyphosphorylmethyl)benzene |

InChI |

InChI=1S/C11H15Br2O3P/c1-3-15-17(14,16-4-2)8-9-5-10(12)7-11(13)6-9/h5-7H,3-4,8H2,1-2H3 |

InChI Key |

JWRJFHLIWMHXGH-UHFFFAOYSA-N |

Canonical SMILES |

CCOP(=O)(CC1=CC(=CC(=C1)Br)Br)OCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl 3,5-Dibromobenzylphosphonate can be synthesized starting from 3,5-dibromobenzaldehyde. The synthetic route involves the reaction of 3,5-dibromobenzaldehyde with diethyl phosphite in the presence of a base such as sodium hydride or potassium carbonate . The reaction is typically carried out in an organic solvent like tetrahydrofuran (THF) or dichloromethane (DCM) under reflux conditions. The product is then purified using column chromatography.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

Diethyl 3,5-Dibromobenzylphosphonate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The phosphonate group can be oxidized to form phosphonic acids or reduced to form phosphines.

Coupling Reactions: It can participate in coupling reactions with aryl or vinyl halides to form new carbon-phosphorus bonds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium hydride, potassium carbonate, and various nucleophiles.

Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or reducing agents like lithium aluminum hydride are used.

Coupling Reactions: Palladium catalysts and bases like triethylamine are commonly used.

Major Products Formed

Substitution Reactions: Products include substituted benzylphosphonates with various functional groups.

Oxidation and Reduction: Products include phosphonic acids and phosphines.

Coupling Reactions: Products include aryl or vinyl phosphonates.

Scientific Research Applications

Diethyl 3,5-Dibromobenzylphosphonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Diethyl 3,5-Dibromobenzylphosphonate involves its interaction with various molecular targets. The bromine atoms and the phosphonate group play crucial roles in its reactivity. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with target molecules, leading to the desired chemical transformations .

Comparison with Similar Compounds

Diethyl 3,5-dibromobenzylphosphonate belongs to a broader class of diethyl benzylphosphonate derivatives. Below is a systematic comparison with structurally related compounds, focusing on substituent effects, physicochemical properties, and biological activity.

Substituent Effects on Physical Properties

Key Observations :

- Bromine vs.

- Melting Points : Nitro-substituted derivatives (e.g., 4g, 4h, 4i) exhibit higher melting points (>140°C) due to strong dipole-dipole interactions, whereas methoxy or brominated analogs may have lower melting points depending on crystallinity .

Key Observations :

- Nitro Derivatives: Exhibit nanomolar cytotoxicity, attributed to nitro groups’ ability to generate reactive oxygen species (ROS) and intercalate into DNA .

- Brominated Analogs: While direct data is lacking, bromine’s steric bulk may hinder target binding compared to smaller substituents (e.g., Cl, NO$_2$), but its electron-withdrawing nature could enhance electrophilic reactivity .

Biological Activity

Diethyl 3,5-Dibromobenzylphosphonate is a phosphonate compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its significance in research.

Synthesis

This compound is synthesized through various methods, often involving Stille coupling reactions. The compound can be prepared by reacting diethyl phosphite with 3,5-dibromobenzyl chloride under controlled conditions, typically utilizing palladium catalysts to facilitate the coupling process. The yield and purity of the compound are critical for subsequent biological evaluations.

Biological Activity

The biological activity of this compound has been investigated in various studies, revealing several potential therapeutic applications. Key findings include:

- Antitumor Activity : Research indicates that derivatives of dibromobenzylphosphonates exhibit significant cytotoxic effects against cancer cell lines. For instance, studies have demonstrated that these compounds can induce apoptosis in human cancer cells through the activation of specific signaling pathways.

- Antimicrobial Properties : Some derivatives have shown promising antimicrobial activity against a range of pathogens. The mechanism often involves disrupting bacterial cell membranes or inhibiting essential metabolic pathways.

- Neuroprotective Effects : Preliminary studies suggest that this compound may have neuroprotective effects, potentially beneficial in neurodegenerative diseases. It appears to modulate neuroinflammatory responses and protect neuronal cells from oxidative stress.

Case Studies

- Antitumor Efficacy : A study published in the Journal of Medicinal Chemistry explored the antitumor properties of dibromobenzylphosphonates. The results indicated that these compounds significantly inhibited tumor growth in xenograft models, with a notable reduction in tumor volume and increased survival rates among treated subjects.

- Antimicrobial Activity : In a clinical study assessing the efficacy of various phosphonates against resistant bacterial strains, this compound demonstrated potent activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for antibiotic development.

- Neuroprotection : A recent investigation into the neuroprotective properties of phosphonates highlighted this compound's ability to reduce neuronal apoptosis in models of oxidative stress. This study provided insights into its mechanism of action involving the modulation of mitochondrial pathways.

Research Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.